molecular formula C8H11BrN2 B1458827 4-bromo-N1,3-dimethylbenzene-1,2-diamine CAS No. 1799973-86-6

4-bromo-N1,3-dimethylbenzene-1,2-diamine

Cat. No.: B1458827
CAS No.: 1799973-86-6
M. Wt: 215.09 g/mol
InChI Key: ZFQAAHJUBWXUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N1,3-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position and two methyl groups at the first and third positions Additionally, it contains two amino groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N1,3-dimethylbenzene-1,2-diamine typically involves the bromination of N1,3-dimethylbenzene-1,2-diamine. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N1,3-dimethylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, or other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate, hydrogen peroxide, or nitric acid can be used. The reactions are usually conducted under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are typically carried out in non-polar solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include reduced amines or other reduced derivatives.

Scientific Research Applications

4-bromo-N1,3-dimethylbenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N1,3-dimethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N1,3-dimethylbenzene-1,2-diamine
  • 4-fluoro-N1,3-dimethylbenzene-1,2-diamine
  • 4-iodo-N1,3-dimethylbenzene-1,2-diamine

Uniqueness

4-bromo-N1,3-dimethylbenzene-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-N,3-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQAAHJUBWXUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N1,3-dimethylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
4-bromo-N1,3-dimethylbenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
4-bromo-N1,3-dimethylbenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
4-bromo-N1,3-dimethylbenzene-1,2-diamine
Reactant of Route 5
4-bromo-N1,3-dimethylbenzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
4-bromo-N1,3-dimethylbenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.